1h-pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl-
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Overview
Description
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- is a heterocyclic compound that features a pyrazole ring substituted with carboxylic acid groups at positions 3 and 4, a chlorophenyl group at position 1, and a phenyl group at position 5
Preparation Methods
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the chlorophenyl and phenyl groups through substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chlorophenyl and phenyl groups can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-bromophenyl)-5-phenyl-: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-: The presence of a methyl group instead of a chlorine atom can lead to different chemical and biological properties.
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-: The methoxy group can influence the compound’s solubility and reactivity.
Properties
CAS No. |
96723-20-5 |
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Molecular Formula |
C17H11ClN2O4 |
Molecular Weight |
342.7 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-phenylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-8-4-5-9-12(11)20-15(10-6-2-1-3-7-10)13(16(21)22)14(19-20)17(23)24/h1-9H,(H,21,22)(H,23,24) |
InChI Key |
AWKUDQQWPCJZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
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